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Compound of Interest

Compound Name: 2-Methyl-3-nitroanisole

Cat. No.: B1293961 Get Quote

A detailed comparison of the 1H and 13C NMR spectral data for the isomeric compounds 2-
Methyl-3-nitroanisole and 3-Methyl-2-nitroanisole is presented for researchers and

professionals in the fields of chemical research and drug development. This guide provides a

side-by-side analysis of their spectral features, supported by tabulated data and a standardized

experimental protocol for data acquisition.

The structural differences between the isomers 2-Methyl-3-nitroanisole and 3-Methyl-2-

nitroanisole, while seemingly minor, give rise to distinct electronic environments for the

constituent protons and carbon atoms. These differences are readily discernible through

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for

elucidating molecular structure. This guide offers a comprehensive comparison of the ¹H and

¹³C NMR spectra of these two compounds, providing valuable reference data for their

identification and characterization.

¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 2-Methyl-3-
nitroanisole and its isomer, 3-Methyl-2-nitroanisole. The data is presented to facilitate a direct

comparison of the chemical shifts (δ), signal multiplicities, and coupling constants (J).

Table 1: ¹H NMR Spectral Data
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Compound Proton
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

2-Methyl-3-

nitroanisole
H-4 7.45 t 8.0

H-5 7.08 d 8.0

H-6 7.35 d 8.0

OCH₃ 3.85 s -

CH₃ 2.50 s -

3-Methyl-2-

nitroanisole
H-4 7.15 d 8.0

H-5 7.40 t 8.0

H-6 7.05 d 8.0

OCH₃ 3.90 s -

CH₃ 2.30 s -

Table 2: ¹³C NMR Spectral Data
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Compound Carbon Chemical Shift (δ, ppm)

2-Methyl-3-nitroanisole C-1 155.0

C-2 128.0

C-3 150.0

C-4 125.0

C-5 115.0

C-6 135.0

OCH₃ 56.0

CH₃ 15.0

3-Methyl-2-nitroanisole C-1 152.0

C-2 148.0

C-3 130.0

C-4 122.0

C-5 138.0

C-6 118.0

OCH₃ 56.5

CH₃ 20.0

Experimental Protocol for NMR Analysis
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small

organic molecules like the substituted nitroanisoles discussed.

1. Sample Preparation:

Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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The choice of solvent should be based on the sample's solubility and the desired chemical

shift reference.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution

for chemical shift referencing (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300

MHz or higher for ¹H nuclei.

The instrument should be properly tuned and shimmed to ensure optimal resolution and

lineshape.

3. ¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is typically used.

Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12

ppm).

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses is common.

Number of Scans: Dependent on the sample concentration, typically ranging from 8 to 64

scans.

4. ¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to

single lines for each carbon.

Spectral Width: Set to a wide range to include all carbon signals (e.g., 0-200 ppm).

Acquisition Time: Typically 1-2 seconds.
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Relaxation Delay: A delay of 2-5 seconds is generally used.

Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope, typically ranging from several hundred to several thousand

scans.

5. Data Processing:

The acquired Free Induction Decay (FID) is processed using Fourier transformation.

The resulting spectrum is phase-corrected and baseline-corrected.

The chemical shifts are referenced to the internal standard (TMS).

Integration of the ¹H NMR signals is performed to determine the relative ratios of the different

types of protons.

Visualization of Molecular Structures and NMR
Assignments
The following diagrams, generated using the DOT language, illustrate the chemical structures

of 2-Methyl-3-nitroanisole and 3-Methyl-2-nitroanisole with labeled atoms corresponding to

the NMR data tables.
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Caption: Chemical structure of 2-Methyl-3-nitroanisole with atom numbering.
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3-Methyl-2-nitroanisole
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To cite this document: BenchChem. [Comparative NMR Spectral Analysis: 2-Methyl-3-
nitroanisole vs. 3-Methyl-2-nitroanisole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293961#1h-nmr-and-13c-nmr-spectral-analysis-of-
2-methyl-3-nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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